Benzenamine, N,N'-2-pentene-1,5-diylidenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N’-2-pentene-1,5-diylidenebis- is a chemical compound with the molecular formula C₁₇H₁₇ClN₂. It is also known as glutaconaldehyde dianil monohydrochloride. This compound is characterized by its unique structure, which includes a pentene chain linking two benzenamine groups. It has a molecular weight of 284.783 g/mol and a density of 0.95 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis- typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, forming the desired product as a hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, N,N’-2-pentene-1,5-diylidenebis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-2-pentene-1,5-diylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Glutaconaldehyde dianilide hydrochloride
- 2-pentenedial dianilide hydrochloride
- N-[(E,2E,4E)-5-anilino-2,4-pentadienylidene]aniline hydrochloride
Uniqueness
Benzenamine, N,N’-2-pentene-1,5-diylidenebis- is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59090-17-4 |
---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,N'-diphenylpent-2-ene-1,5-diimine |
InChI |
InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-8,10-15H,9H2 |
InChI Key |
OYTZUGLPJZKBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.